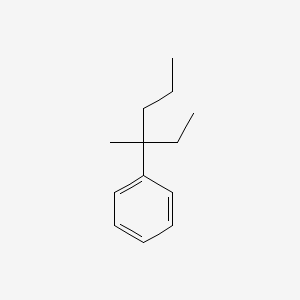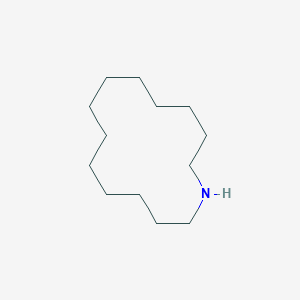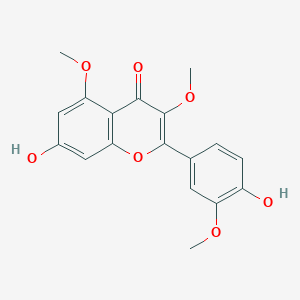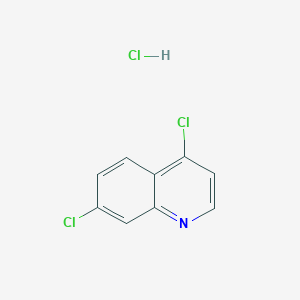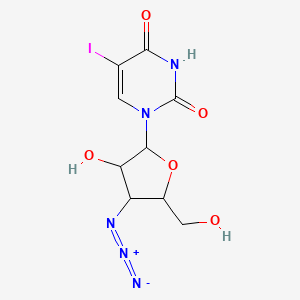
3'-Azido-3'-deoxy-5-iodouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxy-5-iodouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Azido-3’-deoxy-5-iodouridine can be synthesized through a series of chemical reactions involving the introduction of azido and iodo groups to a deoxyuridine scaffold. The synthetic route typically involves:
Starting Material: Deoxyuridine.
Introduction of Azido Group: This can be achieved through nucleophilic substitution reactions where an azide ion replaces a leaving group on the deoxyuridine molecule.
Introduction of Iodo Group: This step involves the iodination of the deoxyuridine scaffold, often using iodine or iodinating agents under specific reaction conditions
Industrial Production Methods
Industrial production methods for 3’-Azido-3’-deoxy-5-iodouridine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide and iodine compounds.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst
Major Products
Cycloaddition Products: Formation of triazole rings when reacting with alkyne-containing molecules
Scientific Research Applications
3’-Azido-3’-deoxy-5-iodouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-5-iodouridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Molecular Targets: Targets DNA polymerases and other enzymes involved in DNA replication
Comparison with Similar Compounds
Similar Compounds
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting itself for thymidine in viral DNA.
Other Purine Nucleoside Analogues: Compounds like fludarabine and cladribine, which also target DNA synthesis and have antitumor activity
Uniqueness
3’-Azido-3’-deoxy-5-iodouridine is unique due to its dual functional groups (azido and iodo), which enable it to participate in a variety of chemical reactions, including click chemistry. This versatility makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C9H10IN5O5 |
|---|---|
Molecular Weight |
395.11 g/mol |
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |
InChI Key |
VSZBJBKLFZODID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
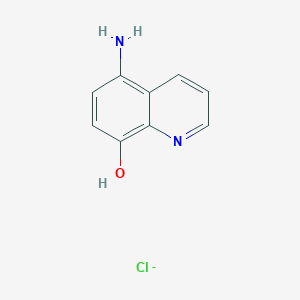
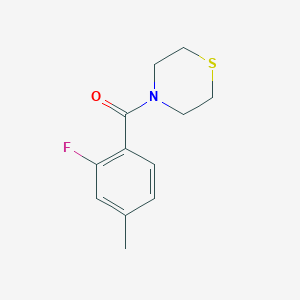
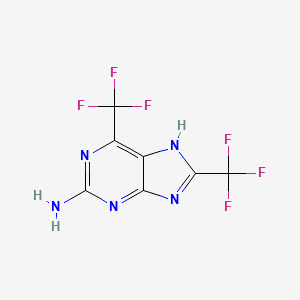
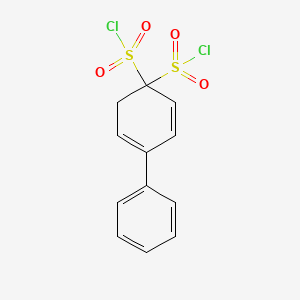


![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
